molecular formula C8H3F4NO B15291579 6-(Difluoromethoxy)-2,3-difluorobenzonitrile CAS No. 221202-16-0

6-(Difluoromethoxy)-2,3-difluorobenzonitrile

Cat. No.: B15291579
CAS No.: 221202-16-0
M. Wt: 205.11 g/mol
InChI Key: JQYOTZFFEMCLFV-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2,3-difluorobenzonitrile is an organic compound that features a difluoromethoxy group and two fluorine atoms attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-2,3-difluorobenzonitrile typically involves the introduction of difluoromethoxy and difluoro groups onto a benzonitrile core. One common method involves the reaction of a suitable benzonitrile derivative with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2,3-difluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-2,3-difluorobenzonitrile involves its interaction with molecular targets through its fluorinated groups. These interactions can include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluoromethoxy group can enhance binding affinity to target proteins by providing additional points of contact and improving the overall stability of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethoxy)-2,3-difluorobenzonitrile is unique due to the specific arrangement of its fluorinated groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(difluoromethoxy)-2,3-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYOTZFFEMCLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662831
Record name 6-(Difluoromethoxy)-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221202-16-0
Record name 6-(Difluoromethoxy)-2,3-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221202-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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